Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with the molecular formula C18H23NO4. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. The presence of a benzyloxycarbonyl group and a carboxylate ester makes it a versatile molecule in organic synthesis and various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[222]octane-4-carboxylate typically involves multiple steps One common method starts with the preparation of the oxabicyclo[22The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the carboxylate ester
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The oxabicyclo[2.2.2]octane ring system provides a rigid framework that can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific substitution pattern and the presence of the oxabicyclo[2.2.2]octane ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H23NO5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 1-(phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-22-15(20)17-7-9-18(10-8-17,24-13-17)12-19-16(21)23-11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,21) |
InChI Key |
KBGOHGUIMSTZEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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